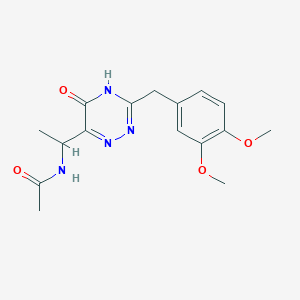

N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide

Description

“N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide” is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted with a 3,4-dimethoxybenzyl group at position 3 and an ethylacetamide moiety at position 4.

Properties

IUPAC Name |

N-[1-[3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-9(17-10(2)21)15-16(22)18-14(19-20-15)8-11-5-6-12(23-3)13(7-11)24-4/h5-7,9H,8H2,1-4H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLUDEMWIBXIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(NC1=O)CC2=CC(=C(C=C2)OC)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of the3,4-dimethoxybenzyl group suggests that it may act as a protective group for a thiol moiety, increasing the solubility and stability of the precursor. This group can be cleaved off during certain biochemical reactions, particularly at elevated temperatures and in the presence of protons.

Biochemical Pathways

The presence of the3,4-dimethoxybenzyl group suggests that it may be involved in reactions related to the formation of self-assembled monolayers of aromatic thiolates. These monolayers are frequently used in a wide range of applications, and their formation is often hampered by the low solubilities of their precursors.

Pharmacokinetics

The presence of the3,4-dimethoxybenzyl group suggests that it may increase the solubility and stability of the precursor, potentially influencing its bioavailability.

Result of Action

The presence of the3,4-dimethoxybenzyl group suggests that it may influence the structure and quality of self-assembled monolayers of aromatic thiolates.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the 3,4-dimethoxybenzyl group is cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons. Therefore, factors such as temperature and pH could potentially influence the compound’s action.

Biological Activity

N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide (CAS No. 439084-06-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound exhibits various biological activities attributed to its structural components. The presence of the triazine ring and methoxybenzyl group is significant for its pharmacological effects.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, compounds with similar triazine structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Properties : The methoxy groups in the benzyl moiety are known to enhance antimicrobial activity. Similar derivatives have demonstrated effectiveness against bacterial strains and fungi .

- Anti-inflammatory Effects : Some triazine derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide:

Case Studies

- Case Study on Cancer Cell Lines : A compound structurally related to N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide was tested against multiple cancer cell lines (e.g., MDA-MB-468). The results indicated a significant reduction in cell viability at concentrations above 100 nM .

- Antimicrobial Efficacy : In a recent study evaluating various triazine derivatives for antimicrobial activity, N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide showed promising results against both gram-positive and gram-negative bacteria .

Scientific Research Applications

N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide is a chemical compound with diverse applications in scientific research. It is a complex organic compound belonging to the class of triazine derivatives. Its molecular formula is C18H22N4O5, and it has a molecular weight of approximately 346.39 g/mol. The compound features a triazine ring, which is a six-membered heterocyclic structure containing three nitrogen atoms. The presence of methoxy groups and a benzyl moiety contributes to its unique chemical properties and potential biological activities.

Chemical Properties and Synthesis

The chemical behavior of N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide can be characterized by various reactions typical of triazine compounds. The synthesis of N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide typically involves multi-step organic reactions.

Potential Applications

N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide may have several applications based on its biological activity:

- Antimicrobial

- Anti-inflammatory

Structural Similarities and Unique Features

Several compounds share structural similarities with N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Amino-1,2,4-triazole | Structure | Simple triazole structure; used for agricultural applications. |

| Benzotriazole | Structure | Exhibits excellent UV-stabilizing properties; used in plastics and coatings. |

| Triazine Herbicides | Structure | Widely used in agriculture for weed control; acts on photosynthesis pathways. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide” with two structurally related compounds from the evidence:

Key Structural and Functional Differences:

Core Heterocycle: The target compound and ’s analog share the 1,2,4-triazin-5-one core, while ’s compound features an imidazo[4,5-b]pyridine scaffold.

Substituent Effects :

- The 3,4-dimethoxybenzyl group in the target compound likely improves solubility and π-π stacking compared to the 2-ethoxyphenyl group in ’s analog, which has lower steric hindrance .

- The chloro-fluorophenyl group in ’s compound introduces strong electronegativity, enhancing interactions with polar enzyme pockets .

Side Chain Variations: The acetamide in the target compound is shorter and more polar than the butyramide in ’s analog, which may influence membrane permeability and target engagement .

Methodological Considerations:

Structural analyses of such compounds typically employ crystallographic tools like SHELXL (for small-molecule refinement) and WinGX (for data processing), ensuring accurate determination of bond lengths, angles, and conformational stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer :

- Reaction Setup : Use reflux conditions with triethylamine as a base to facilitate nucleophilic substitution or condensation reactions. For example, similar triazinone derivatives are synthesized via reflux with chloroacetyl chloride and amines .

- Monitoring : Employ TLC (thin-layer chromatography) to track reaction progress and confirm completion .

- Purification : Recrystallization using solvents like pet-ether or column chromatography for higher purity .

- Optimization : Adjust solvent polarity, temperature, and stoichiometry to improve yield.

Q. How can the compound’s structure be rigorously characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm stereochemistry and bonding .

- Spectroscopy : Combine -NMR, -NMR, and mass spectrometry (HRMS) to verify molecular weight and functional groups. For example, triazinone derivatives in were confirmed via NMR and MS .

Advanced Research Questions

Q. How can potentiometric titrations in non-aqueous solvents determine the compound’s acid-base properties?

- Methodological Answer :

- Titrant Selection : Use 0.05 M tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF, as described for triazolone derivatives .

- Procedure : Perform titrations with a calibrated pH meter, recording mV values at 0.05 mL increments. Calculate pKa from half-neutralization potentials (HNP) derived from titration curves .

- Data Interpretation : Compare pKa values across solvents to assess solvent effects on acidity, as demonstrated in for structurally related compounds .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to the dimethoxybenzyl or triazinone moieties. For example, modified benzyl groups in pyrazolo-benzothiazines to study antioxidant activity .

- Assay Design : Use in vitro assays (e.g., DPPH radical scavenging for antioxidants) with dose-response curves. Validate results statistically (e.g., IC calculations) .

- Computational Modeling : Pair experimental data with molecular docking to predict binding interactions, enhancing SAR insights .

Q. How should researchers address contradictions in reported data on the compound’s physicochemical or biological properties?

- Methodological Answer :

- Replication : Reproduce experiments under standardized conditions (e.g., solvent purity, temperature control) to isolate variables .

- Cross-Validation : Use multiple techniques (e.g., HPLC for purity, DSC for thermal stability) to confirm properties. For instance, combined titration and spectroscopy for pKa validation .

- Meta-Analysis : Critically review literature to identify methodological discrepancies, as emphasized in ’s guidance on resolving conflicting results .

Q. What computational approaches are effective for predicting the compound’s reactivity or interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability using software like GROMACS.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. Cross-reference with crystallographic data from SHELX-refined structures .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), guided by SAR data .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.